1,2-Diiodotetrafluoroethane

Catalog No.
S604595
CAS No.
354-65-4
M.F
C2F4I2
M. Wt
353.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diiodotetrafluoroethane

CAS Number

354-65-4

Product Name

1,2-Diiodotetrafluoroethane

IUPAC Name

1,1,2,2-tetrafluoro-1,2-diiodoethane

Molecular Formula

C2F4I2

Molecular Weight

353.82 g/mol

InChI

InChI=1S/C2F4I2/c3-1(4,7)2(5,6)8

InChI Key

NZXVPCQHQVWOFD-UHFFFAOYSA-N

SMILES

C(C(F)(F)I)(F)(F)I

Synonyms

1,2-diiodotetrafluoroethane, CF(2)ICF(2)I, diiodotetrafluoroethane

Canonical SMILES

C(C(F)(F)I)(F)(F)I

Thermochemical studies:

  • The heat of formation of 1,2-diiodotetrafluoroethane has been measured using gas-phase reactions. This research contributes to the understanding of the energetic behavior of fluorinated molecules and their interactions with other species.

Spectroscopic studies:

  • The ionization energy of 1,2-diiodotetrafluoroethane has been determined using photoelectron spectroscopy. This information helps in understanding the electronic structure and potential reactivity of the molecule.

1,2-Diiodotetrafluoroethane, with the molecular formula C₂F₄I₂, is a halogenated organic compound characterized by its unique combination of iodine and fluorine substituents on a tetrafluoroethylene backbone. This compound appears as a reddish violet liquid and has a molecular weight of 353.82 g/mol. It is known for its stability under normal conditions, although it can be light-sensitive and should be stored away from sources of light to prevent degradation .

1,2-Diiodotetrafluoroethane is not a biologically active compound and does not have a known mechanism of action in living systems. Its primary application lies in organic synthesis as a building block for other fluorinated molecules.

  • Inhalation and Skin Contact: Exposure to the compound might cause irritation to the respiratory tract and skin.
  • Environmental Impact: As with many halocarbons, 1,2-Diiodotetrafluoroethane has the potential to contribute to the greenhouse effect if released into the atmosphere.
, notably:

  • Reaction with Sulfur Trioxide: When reacted with sulfur trioxide at temperatures ranging from 0°C to 115°C, unexpected products are formed, indicating the complexity of its reactivity .
  • Formation from Tetrafluoroethylene: The compound can be synthesized through the reaction of tetrafluoroethylene with iodine, showcasing its utility in synthetic organic chemistry .

Several methods have been documented for synthesizing 1,2-diiodotetrafluoroethane:

  • Direct Reaction: A straightforward method involves the direct reaction of tetrafluoroethylene with iodine .
  • Pyrolysis Method: Recent studies have explored the use of pyrolysis gas from waste materials to generate tetrafluoroethylene, which can subsequently react with iodine to yield 1,2-diiodotetrafluoroethane. This approach highlights an environmentally friendly synthesis route by recycling waste polytetrafluoroethylene .

1,2-Diiodotetrafluoroethane finds applications in various fields:

  • Refrigerants: Due to its properties as a halogenated compound, it may serve as a refrigerant or in other cooling applications.
  • Chemical Intermediates: It is often used as an intermediate in organic synthesis and in the preparation of more complex fluorinated compounds.

1,2-Diiodotetrafluoroethane shares similarities with several other halogenated compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
1,2-DibromotetrafluoroethaneC₂F₄Br₂Similar structure but contains bromine instead of iodine. More reactive than 1,2-diiodotetrafluoroethane.
1,2-DichlorotetrafluoroethaneC₂F₄Cl₂Contains chlorine; generally less stable than iodine-containing compounds.
TetrafluoroethyleneC₂F₄Parent compound; lacks halogen substitutions that increase reactivity and potential applications.

The unique combination of iodine and fluorine in 1,2-diiodotetrafluoroethane provides distinct chemical properties that differentiate it from these similar compounds. Its stability and specific reactivity patterns make it an interesting subject for further research in both synthetic chemistry and potential industrial applications.

Molecular Geometry

1,2-Diiodotetrafluoroethane exhibits a fundamental molecular structure characterized by two carbon atoms bonded together, with each carbon atom bearing two fluorine atoms and one iodine atom [3]. The molecular formula is C₂F₄I₂ with a molecular weight of 353.824 g/mol [2] [3]. The compound is formally designated as 1,1,2,2-tetrafluoro-1,2-diiodoethane according to IUPAC nomenclature [2] [5].

The molecule exists in two distinct conformational forms that differ in their spatial arrangement around the central carbon-carbon bond [9] [10]. The anti conformer possesses C₂ₕ symmetry, while the gauche conformer exhibits C₂ symmetry [9]. These conformational differences arise from rotation about the central carbon-carbon bond, resulting in different orientations of the iodine atoms relative to each other [7] [9].

ParameterValue
Molecular FormulaC₂F₄I₂
Molecular Weight (g/mol)353.824
IUPAC Name1,1,2,2-tetrafluoro-1,2-diiodoethane
CAS Registry Number354-65-4
InChI KeyNZXVPCQHQVWOFD-UHFFFAOYSA-N
Number of Conformers2
Symmetry (anti)C₂ₕ
Symmetry (gauche)C₂

Bond Parameters and Molecular Configuration

Detailed structural investigations using electron diffraction have revealed precise bond parameters for both conformational forms of 1,2-diiodotetrafluoroethane [9] [22]. The carbon-carbon bond length in the anti conformer measures 1.534 ± 0.013 Å, while the gauche conformer exhibits a slightly longer carbon-carbon distance of 1.540 Å [9]. The carbon-fluorine bonds show minimal variation between conformers, with lengths of 1.328 ± 0.003 Å for the anti form and 1.323 Å for the gauche form [9].

The carbon-iodine bonds demonstrate more significant conformational dependence, measuring 2.136 ± 0.007 Å in the anti conformer and 2.147 Å in the gauche conformer [9]. These measurements show excellent agreement with ab initio calculations, typically within 0.01 Å for bond lengths [29].

ConformerBond TypeBond Length (Å)Experimental Error (±Å)Ab Initio Value (Å)
antiC-C1.5340.0131.532
antiC-F1.3280.0031.320
antiC-I2.1360.0072.159
gaucheC-C1.5400.0131.540
gaucheC-F1.3230.0031.323
gaucheC-I2.1470.0072.147

Bond angle measurements reveal significant differences between the two conformers [9]. The carbon-carbon-fluorine angles measure 109.4 ± 1.0° in the anti conformer and 107.6° in the gauche conformer [9]. The carbon-carbon-iodine angles show greater variation, with values of 111.6 ± 1.0° for the anti form and 114.8° for the gauche form [9]. The fluorine-carbon-fluorine angles remain relatively consistent at 107.8 ± 1.0° for anti and 107.9° for gauche conformers [9].

ConformerAngle TypeAngle (degrees)Experimental Error (±°)Ab Initio Value (°)
anti∠(C-C-F)109.41.0109.0
anti∠(C-C-I)111.61.0111.9
anti∠(F-C-F)107.81.0108.7
anti∠(I-C-C-I)180.0fixed180.0
gauche∠(C-C-F)107.61.0107.6
gauche∠(C-C-I)114.81.0114.8
gauche∠(F-C-F)107.91.0107.9
gauche∠(I-C-C-I)70.03.067.8

Conformational Analysis

Anti and Gauche Conformers

The conformational landscape of 1,2-diiodotetrafluoroethane is dominated by two stable minima corresponding to anti and gauche arrangements [7] [9] [19]. The anti conformer is characterized by a dihedral angle of 180° between the iodine atoms, resulting in maximum separation and minimal steric interaction [9] [10]. This configuration represents the most stable conformational state due to reduced electrostatic repulsion between the electronegative iodine substituents [7].

The gauche conformer exhibits a dihedral angle of approximately 70° ± 3°, bringing the iodine atoms into closer proximity [9] [10]. Despite increased steric hindrance, this conformer maintains stability through favorable intramolecular interactions [7]. Experimental measurements at 120°C demonstrate an anti to gauche ratio of 76:24 ± 2, indicating the anti conformer predominates under thermal equilibrium conditions [9] [29].

Time-resolved X-ray liquidography studies have revealed that both conformers can undergo photoexcitation, with anti conformers showing preferential excitation ratios ranging from 80:20 to 89:11 compared to gauche conformers [7] [19]. This selectivity arises from differences in absorption cross-sections between the two conformational forms [7].

PropertyValue
Anti:Gauche Ratio (experimental)76:24 ± 2
Anti:Gauche Ratio (theoretical)74:26
Energy Difference (kcal/mol)1.2-1.9
Temperature for measurement (°C)120
Torsional Angle - Anti (°)180
Torsional Angle - Gauche (°)70 ± 3

Rotational Energy Barriers

The interconversion between anti and gauche conformers occurs through rotation about the central carbon-carbon bond, with the process proceeding through specific transition states [19]. Rice-Ramsperger-Kassel-Marcus theory calculations predict distinct time constants for conformational transitions [19]. The gauche to anti conversion in the parent molecule proceeds with a time constant of approximately 26 picoseconds [19].

Computational analysis reveals that rotational isomerization proceeds through transition state structures designated as T1 and T2, with the T2 pathway representing the predominant route for conformational interconversion [19]. The potential energy surface calculations demonstrate that both conformational transitions utilize this T2 pathway, located between the anti and gauche minima [19].

For radical species formed upon photodissociation, the rotational dynamics change dramatically [19]. The anti to gauche conversion in tetrafluoroiodoethyl radicals occurs with a significantly reduced time constant of 1.2 picoseconds [19]. This acceleration reflects the altered electronic structure and reduced rotational barriers in the radical species [19].

Conformational Stability Studies

Conformational stability investigations have employed both experimental and theoretical approaches to quantify the relative energetics of anti and gauche forms [7] [19]. The energy difference between conformers has been determined to range from 1.2 to 1.9 kcal/mol, with the anti conformer representing the more stable configuration [9] [19].

Temperature-dependent studies demonstrate that the conformational distribution follows Boltzmann statistics [9]. At elevated temperatures approaching 120°C, the anti to gauche ratio stabilizes around 76:24, consistent with the measured energy difference [9] [29]. These measurements provide excellent agreement with theoretical predictions from density functional theory calculations [29].

Dynamic equilibrium studies using ultrafast spectroscopic methods reveal that conformational interconversion continues throughout photochemical processes [19]. Following photoexcitation and radical formation, the conformer ratios shift to new equilibrium values, with radical species showing increased gauche character compared to the parent molecule [19]. The equilibrium anti to gauche ratio for radicals reaches 71:29, reflecting the smaller energy difference between conformers in the radical state [19].

TransitionTime Constant (ps)Energy Barrier (kcal/mol)RRKM Calculated Rate (ps)
Anti → Gauche (C₂F₄I₂)26.0Not specified20.20
Gauche → Anti (C₂F₄I₂)26.0Not specified20.20
Anti → Gauche (C₂F₄I- )1.2Not specified1.15
Gauche → Anti (C₂F₄I- )1.2Not specified1.15

Crystallographic Data

High-pressure crystallization studies have successfully determined the solid-state structure of 1,2-diiodotetrafluoroethane [16]. The compound crystallizes under pressure in the monoclinic crystal system with space group P2₁/n [16]. Crystallization occurs at relatively low pressures of 0.10 GPa at 296 K, with single crystals grown at pressures up to 0.86 GPa [16].

The crystal structure exhibits molecular disorder, with the tetrafluoroethylene backbone rotating about the iodine-iodine axis while iodine positions remain well-defined [16]. This disorder pattern reflects the conformational flexibility observed in the gas phase [16]. The shortest intermolecular iodine-iodine contacts measure 4.212(2) Å, indicating significant van der Waals interactions between molecules [16].

The compound forms an isostructural series with other 1,2-dihalotetrafluoroethanes, including the dibromo and mixed bromo-iodo analogs [16]. This structural similarity demonstrates the systematic influence of halogen substitution on crystal packing [16]. The molecules arrange in layers along specific crystallographic planes, with intermolecular contacts determining the overall packing efficiency [16].

PropertyValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Pressure for Crystallization (GPa)0.10-0.86
Temperature (K)296
Shortest I···I Contact (Å)4.212(2)
Molecular DisorderYes (-CF₂-CF₂- group rotates)
Crystal PackingIsostructural with other 1,2-dihalotetrafluoroethanes

XLogP3

3.1

Boiling Point

112.0 °C

UNII

2Z13I2WELK

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (88.68%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (98.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (88.68%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

354-65-4

Wikipedia

1,1,2,2-tetrafluoro-1,2-diiodoethane

Dates

Last modified: 08-15-2023

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